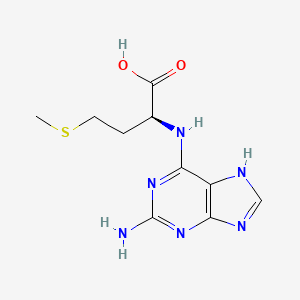
(S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, an amino group, and a methylthio group attached to a butanoic acid backbone. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as reagents.
Incorporation of the Methylthio Group: The methylthio group is added via thiolation reactions, using reagents such as methylthiol or dimethyl disulfide.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Ammonia, amines, alkyl halides, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It is studied for its potential role in biological processes, such as enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its therapeutic potential, including its use as an antiviral or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes, owing to its unique reactivity and functional groups.
Mécanisme D'action
The mechanism of action of (S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by mimicking their natural substrates, thereby blocking their catalytic function. Additionally, the compound’s ability to form hydrogen bonds and participate in hydrophobic interactions allows it to interact with proteins and nucleic acids, influencing cellular processes.
Comparaison Avec Des Composés Similaires
(S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid can be compared with other similar compounds, such as:
Adenosine: A purine nucleoside with a similar purine base but lacking the methylthio and butanoic acid groups.
Methionine: An amino acid with a methylthio group but lacking the purine base.
S-adenosylmethionine: A compound that combines features of both adenosine and methionine, serving as a methyl donor in various biochemical reactions.
The uniqueness of this compound lies in its combination of a purine base, an amino group, and a methylthio group attached to a butanoic acid backbone, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2S)-2-[(2-amino-7H-purin-6-yl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-19-3-2-5(9(17)18)14-8-6-7(13-4-12-6)15-10(11)16-8/h4-5H,2-3H2,1H3,(H,17,18)(H4,11,12,13,14,15,16)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBGIOHZZDBMQO-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC1=NC(=NC2=C1NC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




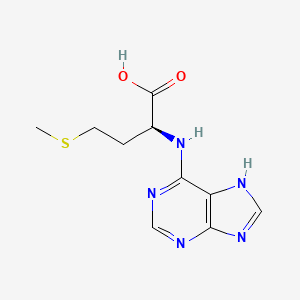
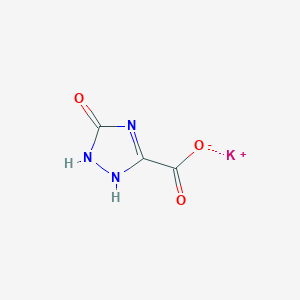
![2-methyl-5-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B7950604.png)
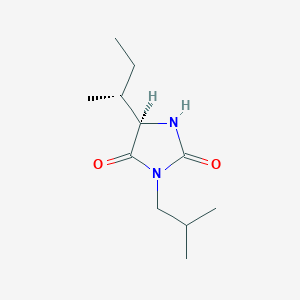
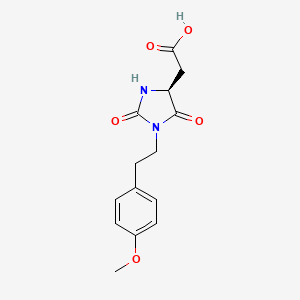
![2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B7950619.png)



![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-2-phenylacetic acid](/img/structure/B7950636.png)
